molecular formula C21H25N7 B6476039 2-methyl-3-{4-[2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline CAS No. 2640819-62-9

2-methyl-3-{4-[2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline

Cat. No.: B6476039
CAS No.: 2640819-62-9
M. Wt: 375.5 g/mol
InChI Key: LXQCUPGQRPFHLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-3-{4-[2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline is a heterocyclic compound featuring a quinoxaline core (C₈H₆N₂) substituted at position 2 with a methyl group and at position 3 with a piperazine-linked pyrimidine-pyrrolidine moiety. The molecular formula is C₂₁H₂₅N₇ (calculated molar mass: 375.5 g/mol). Quinoxalines are known for their pharmacological relevance, particularly in kinase inhibition and antimicrobial activity .

Properties

IUPAC Name

2-methyl-3-[4-(2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N7/c1-16-20(24-18-7-3-2-6-17(18)23-16)27-14-12-26(13-15-27)19-8-9-22-21(25-19)28-10-4-5-11-28/h2-3,6-9H,4-5,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXQCUPGQRPFHLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1N3CCN(CC3)C4=NC(=NC=C4)N5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Quinoxaline Derivatives with Piperazine Substituents

Compound Name Core Structure Substituents Molecular Formula Molar Mass (g/mol) Key Features
2-Methyl-3-{4-[2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline Quinoxaline 2-methyl; 3-piperazinyl-pyrimidine-pyrrolidine C₂₁H₂₅N₇ 375.5 High nitrogen content, potential kinase inhibition
2-{4-[(2H-1,3-Benzodioxol-5-yl)methyl]piperazin-1-yl}quinoxaline Quinoxaline 4-benzodioxole-methyl-piperazine C₂₀H₂₀N₄O₂ 348.4 Benzodioxole enhances lipophilicity; potential CNS activity

Key Findings :

  • The target compound’s pyrimidine-pyrrolidine group likely improves binding specificity compared to the benzodioxole substituent in , which may favor blood-brain barrier penetration.
  • Higher nitrogen content (7 N atoms vs. 4 in ) could enhance solubility but reduce metabolic stability.

Pyrazolo[3,4-d]Pyrimidine Derivatives

Compound Name Core Structure Substituents Molecular Formula Molar Mass (g/mol) Key Features
Ethyl 5-amino-1-(7-methoxyquinolin-4-yl)-1H-pyrazole-4-carboxylate Pyrazolo[3,4-d]pyrimidine Quinoline-methoxy; ethyl ester C₂₀H₂₀N₄O₃ 388.4 Fluorescent properties; antimicrobial applications

Key Findings :

  • Pyrazolopyrimidines exhibit divergent bioactivity (e.g., antimicrobial) compared to quinoxalines, likely due to their electron-rich core.

Pyrazino/Pyrido-Pyrimidinone Derivatives

Compound Type (Patent Examples) Core Structure Substituents Key Features
7-(Piperazin-1-yl)-4H-pyrazino[1,2-a]pyrimidin-4-one Pyrazinopyrimidinone Piperazine at position 7 Enhanced solubility; kinase inhibition potential
7-[4-(2-Hydroxyethyl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one Pyridopyrimidinone Hydroxyethyl-piperazine Improved pharmacokinetics via polar groups

Key Findings :

  • Piperazine-substituted pyrimidinones share the target compound’s emphasis on solubility but differ in core structure, affecting target selectivity.
  • Hydroxyethyl groups (as in ) may reduce cytotoxicity compared to pyrrolidine.

Structural and Functional Implications

  • Binding Affinity: The pyrimidine-pyrrolidine group in the target compound could mimic ATP-binding motifs in kinases, a feature less pronounced in benzodioxole derivatives .
  • Solubility vs. Stability : Piperazine enhances aqueous solubility, but the pyrrolidine’s hydrophobicity may offset this advantage compared to hydroxyethyl-piperazine analogs .
  • Synthetic Complexity : The multi-heterocyclic architecture of the target compound increases synthetic challenges relative to simpler pyrazolopyrimidines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.